molecular formula C14H22N2O2 B10965784 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B10965784
M. Wt: 250.34 g/mol
InChI Key: KEPDJDSHIQSOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a butanone moiety

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H22N2O2/c1-12(2)10-14(17)16-7-5-15(6-8-16)11-13-4-3-9-18-13/h3-4,9,12H,5-8,10-11H2,1-2H3

InChI Key

KEPDJDSHIQSOAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=CO2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.